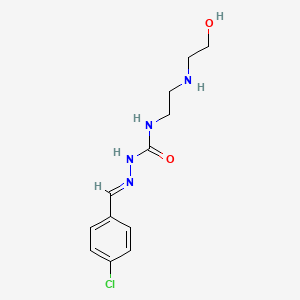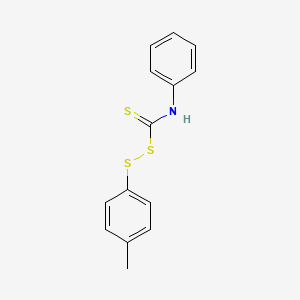
1-((Anilinocarbothioyl)dithio)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Anilinocarbothioyl)dithio)-4-methylbenzene is an organic compound that belongs to the class of dithiocarbamates These compounds are characterized by the presence of a dithiocarbamate group, which is a functional group containing sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-((Anilinocarbothioyl)dithio)-4-methylbenzene can be synthesized through a one-pot reaction involving aniline, carbon disulfide (CS₂), and an alkyl halide. The reaction is typically carried out under solvent-free conditions, making it an atom-economic process. The reaction proceeds as follows:
- Aniline reacts with carbon disulfide to form an intermediate dithiocarbamate.
- The intermediate then reacts with an alkyl halide to form the final product.
This method is efficient and does not require the use of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of reactants in a controlled environment to ensure high yield and purity. The use of automated systems can further enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-((Anilinocarbothioyl)dithio)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiocarbamate group to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-((Anilinocarbothioyl)dithio)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of dithiocarbamate complexes.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the production of rubber chemicals and as a stabilizer in the polymer industry.
Wirkmechanismus
The mechanism of action of 1-((Anilinocarbothioyl)dithio)-4-methylbenzene involves its interaction with molecular targets such as enzymes. The dithiocarbamate group can chelate metal ions, inhibiting the activity of metalloenzymes. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dithiolanes
- 1,3-Dithianes
- Ethane-1,2-dithiol
Uniqueness
1-((Anilinocarbothioyl)dithio)-4-methylbenzene is unique due to its specific structure, which includes an aniline moiety and a dithiocarbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
38509-81-8 |
|---|---|
Molekularformel |
C14H13NS3 |
Molekulargewicht |
291.5 g/mol |
IUPAC-Name |
(4-methylphenyl)sulfanyl N-phenylcarbamodithioate |
InChI |
InChI=1S/C14H13NS3/c1-11-7-9-13(10-8-11)17-18-14(16)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) |
InChI-Schlüssel |
WCRCNAPSAWYMSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SSC(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


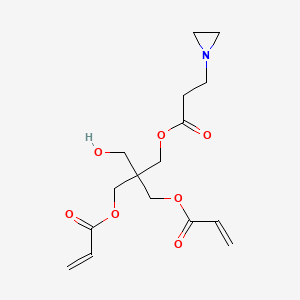
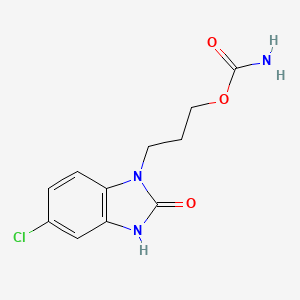
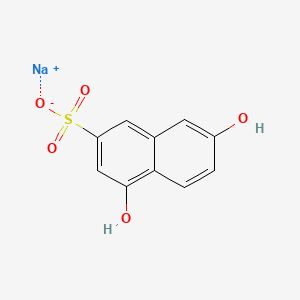
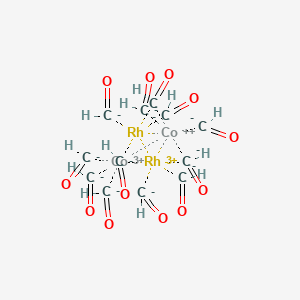
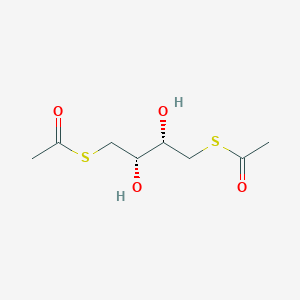
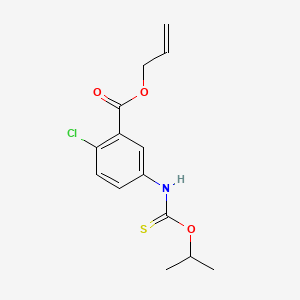
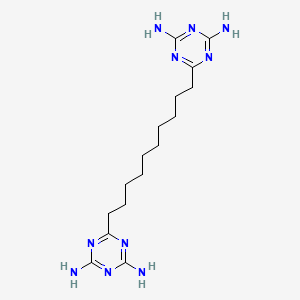
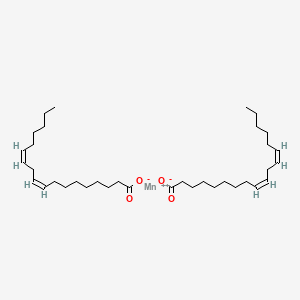
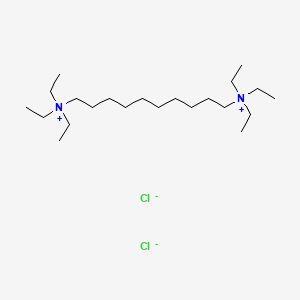

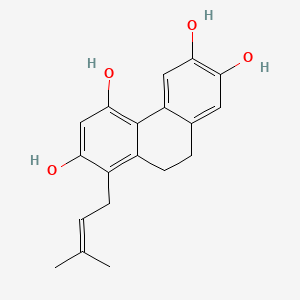
![1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B12676999.png)

